1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene
Overview
Description
1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene, also known as 1-Amino-3-phenoxypropyl-4-fluorobenzene, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 198.2 g/mol and a melting point of 62-64 °C. This compound has been used in a range of scientific studies due to its unique properties, including its high solubility in organic solvents, its relatively low toxicity, and its ability to form stable complexes with other compounds.
Scientific Research Applications
Analytical Chemistry Applications
The use of derivatives of fluoro-dinitrobenzene, such as 1-fluoro-2,4-dinitrobenzene (FDNB), has been prominent in the determination and analysis of amino acids and peptides. These compounds react with amino groups to form dinitrophenyl (DNP) derivatives, facilitating the qualitative and quantitative analysis of amino acids in various samples, including serum. Techniques such as spectrophotometry and high-performance liquid chromatography (HPLC) are used for the detection and separation of these derivatives, highlighting the role of fluoro-dinitrobenzene derivatives in analytical biochemistry for amino acid analysis (Rapp, 1963), (Marfey, 1984).
Biochemistry and Molecular Biology
The interaction of fluoro-dinitrobenzene derivatives with biological molecules has been a subject of study. These interactions can lead to modifications of amino acid side chains, affecting the functional properties of proteins and peptides. The research has explored the kinetic aspects of these reactions, providing insights into the reactivity of functional groups under different conditions, which is crucial for understanding protein structure and function (Ghazarian, 1972).
Materials Science
Research into the synthesis and properties of polyimides incorporating fluoro-aryl compounds has shown that these materials have excellent thermal stability, low moisture absorption, and high hygrothermal stability. Such properties make fluoro-polyimides attractive for various high-performance applications. The synthesis involves the reaction of aromatic diamines, including those with fluoro groups, with aromatic dianhydrides, leading to polymers with exceptional performance characteristics (Xie et al., 2001).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenoxypropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9,15H,10-11,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKWGOVPXLFYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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